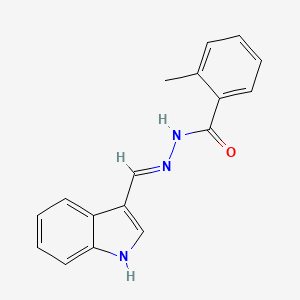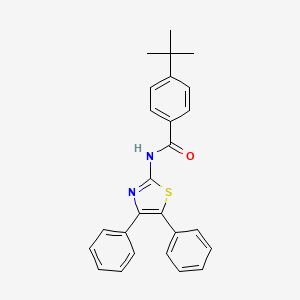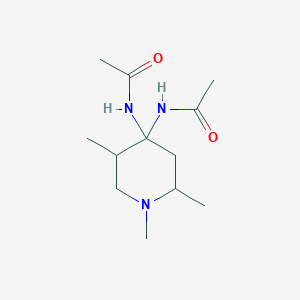
N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide is a synthetic organic compound characterized by its piperidine ring structure substituted with acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.
Introduction of Acetamido Groups: The acetamido groups are introduced via acylation reactions. This involves reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the piperidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the acetamido groups, converting them to amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its stable structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetamido groups can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamido-2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Similar structure with additional methyl groups.
N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H23N3O2 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-(4-acetamido-1,2,5-trimethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C12H23N3O2/c1-8-7-15(5)9(2)6-12(8,13-10(3)16)14-11(4)17/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,17) |
InChI Key |
KRGWIXQFRCHHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B11106743.png)
![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-(3-methylbutyl)-2-oxotetrahydrofuran-3-carboxylate (non-preferred name)](/img/structure/B11106745.png)
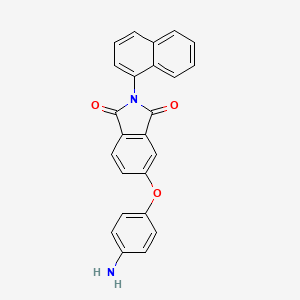
![4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11106753.png)
![6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile](/img/structure/B11106758.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11106767.png)
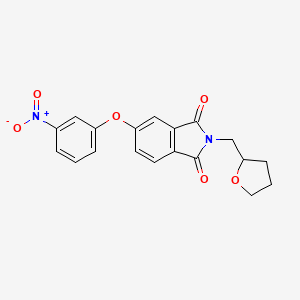
![4-Hydroxy-4-methyl-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11106773.png)
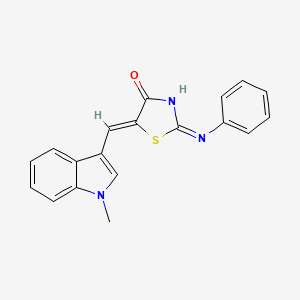
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate](/img/structure/B11106787.png)
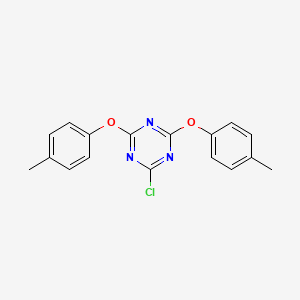
![N,N'-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11106800.png)
